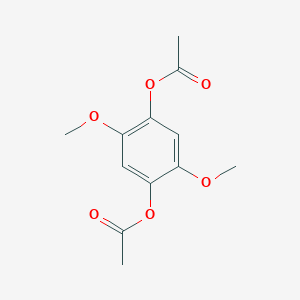
2,5-Dimethoxyhydroquinone diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxyhydroquinone diacetate is an organic compound that belongs to the class of hydroquinones Hydroquinones are a type of phenol derivative characterized by the presence of two hydroxyl groups attached to a benzene ring In this specific compound, the hydroxyl groups are replaced by methoxy groups, and the compound is further acetylated to form diacetate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyhydroquinone diacetate typically involves the acetylation of 2,5-dimethoxyhydroquinone. One common method is the reaction of 2,5-dimethoxyhydroquinone with acetic anhydride in the presence of an acidic catalyst. The reaction proceeds as follows:
Starting Material: 2,5-dimethoxyhydroquinone
Reagent: Acetic anhydride
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Reaction Conditions: The reaction mixture is heated to facilitate the acetylation process.
The product, this compound, is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of acetic anhydride to a reactor containing 2,5-dimethoxyhydroquinone and an acidic catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2,5-Dimethoxyhydroquinone diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the diacetate back to the corresponding hydroquinone derivative.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
科学研究应用
Organic Synthesis
DMHQDA is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and functionalization reactions makes it valuable in synthetic pathways.
- Oxidation Reactions : DMHQDA can be oxidized to form quinones, which are important in the synthesis of dyes and pharmaceuticals.
- Functionalization : The compound can participate in electrophilic aromatic substitutions, allowing for the introduction of various functional groups into aromatic systems.
Pharmaceutical Applications
The pharmaceutical industry exploits DMHQDA for its potential therapeutic properties.
- Antioxidant Activity : Studies have shown that DMHQDA exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Drug Development : DMHQDA derivatives are being explored for their potential use in drug formulations aimed at treating conditions such as cancer and neurodegenerative disorders due to their ability to modulate biological pathways .
Material Science
In material science, DMHQDA is investigated for its role in polymer chemistry and nanotechnology.
- Polymer Synthesis : The compound can be used as a monomer or cross-linking agent in the production of polymers with enhanced thermal and mechanical properties.
- Nanocomposites : Research indicates that incorporating DMHQDA into nanocomposite materials can improve their electrical and thermal conductivity, making them suitable for electronic applications.
Case Studies
作用机制
The mechanism of action of 2,5-Dimethoxyhydroquinone diacetate involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes and proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Hydroquinone, 2,5-dimethoxy-: The non-acetylated form of the compound.
Hydroquinone, 2,5-diacetoxy-: Another acetylated derivative with different substitution patterns.
1,4-Diacetoxybenzene: A structurally similar compound with acetoxy groups at different positions.
Uniqueness
2,5-Dimethoxyhydroquinone diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
14786-37-9 |
|---|---|
分子式 |
C12H14O6 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
(4-acetyloxy-2,5-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C12H14O6/c1-7(13)17-11-5-10(16-4)12(18-8(2)14)6-9(11)15-3/h5-6H,1-4H3 |
InChI 键 |
MTULFFCSNLBUSM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
规范 SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
同义词 |
2,5-Dimethoxy-1,4-benzenediol diacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















